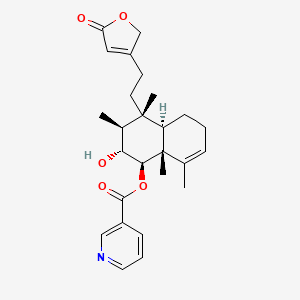
(3-Bromo-5-fluoropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluoropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is used as a reagent in the synthetic preparation of tetrahydro-benzimidazole derivatives, which are known to modulate tgr5 .
Biochemical Pathways
Given its use in the synthesis of tetrahydro-benzimidazole derivatives, it may indirectly influence the pathways modulated by tgr5, a g-protein-coupled receptor involved in bile acid signaling .
Result of Action
As a synthetic reagent, its primary role is likely in the formation of more complex molecules with biological activity, such as the aforementioned tetrahydro-benzimidazole derivatives .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of tetrahydro-benzimidazole derivatives, which are modulators of TGR5 . TGR5 is a G protein-coupled bile acid receptor present in brown adipose tissue and intestine among other tissues. Modulation of TGR5 can influence bile acid metabolism and energy homeostasis .
Cellular Effects
As a precursor in the synthesis of TGR5 modulators, it may indirectly influence cellular processes regulated by TGR5, including bile acid synthesis, lipid metabolism, and glucose homeostasis .
Molecular Mechanism
As a reagent, it is used in the synthesis of other compounds, such as tetrahydro-benzimidazole derivatives, which are known to modulate TGR5 .
Metabolic Pathways
The metabolic pathways involving (3-Bromo-5-fluoropyridin-4-yl)methanol are not well-characterized. It is known to be a reagent in the synthesis of tetrahydro-benzimidazole derivatives, which modulate TGR5, a key player in bile acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method is the bromination of 4-pyridinemethanol followed by fluorination. The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the bromine or fluorine atoms.
Major Products Formed
Oxidation: Formation of (3-Bromo-5-fluoropyridin-4-yl)aldehyde or (3-Bromo-5-fluoropyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-Hydroxy-5-fluoropyridin-4-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-fluoropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-2-chloro-5-fluoropyridin-4-yl)methanol
- (3-Bromo-5-chloropyridin-4-yl)methanol
- (3-Fluoro-5-bromopyridin-4-yl)methanol
Uniqueness
(3-Bromo-5-fluoropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
(3-bromo-5-fluoropyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLOVNMLDKYAMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B596828.png)

![2-(6-Bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B596833.png)

